molecular formula C18H17N3O5S B269913 N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

Número de catálogo B269913
Peso molecular: 387.4 g/mol
Clave InChI: LZCBQUASHLEIQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide, also known as DOXO-EMCH, is a novel anticancer agent that has gained significant attention in recent years. DOXO-EMCH is a prodrug of doxorubicin, a widely used chemotherapeutic drug. The prodrug is designed to selectively target cancer cells and reduce the side effects associated with doxorubicin treatment.

Mecanismo De Acción

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is designed to be selectively activated in cancer cells. The prodrug is cleaved by an enzyme called cathepsin B, which is overexpressed in many types of cancer cells. The cleavage releases doxorubicin, which then enters the nucleus of the cancer cell and intercalates into the DNA, leading to DNA damage and cell death.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have a lower toxicity profile compared to doxorubicin. In preclinical studies, N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have less cardiotoxicity, which is a common side effect of doxorubicin treatment. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has also been shown to have less myelosuppression, which is a reduction in the production of blood cells, compared to doxorubicin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has several advantages for laboratory experiments. The prodrug is stable and can be stored for extended periods of time. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can also be easily synthesized using standard laboratory techniques. However, one limitation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is that it requires the presence of cathepsin B to be activated, which may limit its effectiveness in certain types of cancer cells.

Direcciones Futuras

There are several future directions for the development of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide. One area of research is the optimization of the prodrug structure to improve its selectivity and efficacy. Another area of research is the development of new methods for the activation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in cancer cells. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in different types of cancer.

Métodos De Síntesis

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can be synthesized using a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-aminothiophenol to form the intermediate compound, which is then reacted with 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-amine to form the final product.

Aplicaciones Científicas De Investigación

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is selectively toxic to cancer cells and has a higher potency than doxorubicin. In vivo studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has a longer circulation time and higher tumor accumulation compared to doxorubicin.

Propiedades

Nombre del producto

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

Fórmula molecular

C18H17N3O5S

Peso molecular

387.4 g/mol

Nombre IUPAC

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O5S/c1-24-13-7-8-15(25-2)14(9-13)19-16(23)10-27-18-21-20-17(26-18)11-3-5-12(22)6-4-11/h3-9,20H,10H2,1-2H3,(H,19,23)

Clave InChI

LZCBQUASHLEIQE-UHFFFAOYSA-N

SMILES isomérico

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

SMILES canónico

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.